

# cis-3,4',5-trimethoxy-3'-hydroxystilbene chemical structure and properties

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## Compound of Interest

Compound Name: *Cis-3,4',5-trimethoxy-3'-hydroxystilbene*

Cat. No.: B016279

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## An In-depth Technical Guide on cis-3,4',5-trimethoxy-3'-hydroxystilbene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **cis-3,4',5-trimethoxy-3'-hydroxystilbene**, a methoxylated derivative of resveratrol. It covers the compound's chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies, designed to support research and development efforts in oncology and related fields.

## Chemical Identity and Physicochemical Properties

**cis-3,4',5-trimethoxy-3'-hydroxystilbene** is a bioactive small molecule and a derivative of resveratrol.[1] It belongs to the stilbene class of organic compounds, which are characterized by a 1,2-diphenylethylene moiety.[2] The methoxylation of the resveratrol structure is a key modification that has been shown to enhance cytotoxic and antiproliferative effects in various studies.[3]

Table 1: Chemical Identification of **cis-3,4',5-trimethoxy-3'-hydroxystilbene**

Identifier	Value	Reference
Analyte Name	<b>cis-3,4',5-Trimethoxy-3'-hydroxystilbene</b>	<a href="#">[1]</a>
IUPAC Name	5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol	<a href="#">[1]</a>
CAS Number	586410-08-4	<a href="#">[1]</a>
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>4</sub>	<a href="#">[1]</a>
SMILES	<chem>COc1cc(OC)cc(\C=C/c2ccc(OC)c(O)c2)c1</chem>	<a href="#">[1]</a>

| InChI | InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4- |[\[1\]](#) |

Table 2: Physicochemical Properties of **cis-3,4',5-trimethoxy-3'-hydroxystilbene**

Property	Value	Reference
Molecular Weight	<b>286.32 g/mol</b>	<a href="#">[1]</a>
Accurate Mass	286.1205	<a href="#">[1]</a>
Appearance	Colorless to light yellow oil	<a href="#">[4]</a>

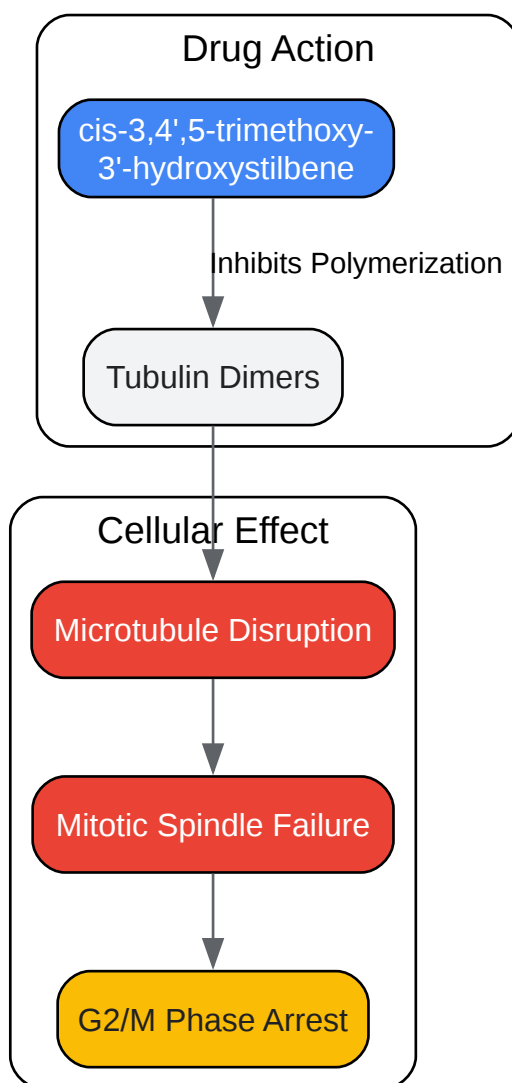
| Storage Temperature | -20°C |[\[1\]](#) |

## Biological Activity and Mechanisms of Action

This stilbene derivative has demonstrated significant potential as an anticancer agent, exhibiting apoptotic activity at nanomolar concentrations.[\[1\]](#) Its mechanisms of action are multifaceted, primarily involving the disruption of cellular division and the induction of programmed cell death.

**cis-3,4',5-trimethoxy-3'-hydroxystilbene** is a potent inducer of apoptosis in cancer cells. Studies have shown it induces dose-dependent apoptosis in HL60 leukemia cells at concentrations ranging from 10 to 500 nM, while notably not affecting normal bone marrow progenitor cells.[4] This suggests a degree of selectivity for cancer cells, a desirable characteristic for chemotherapeutic agents. The compound has an IC50 of 0.3 and has shown efficacy against resistant HL60R cells, with activity surpassing that of several classic chemotherapeutic drugs.[1]

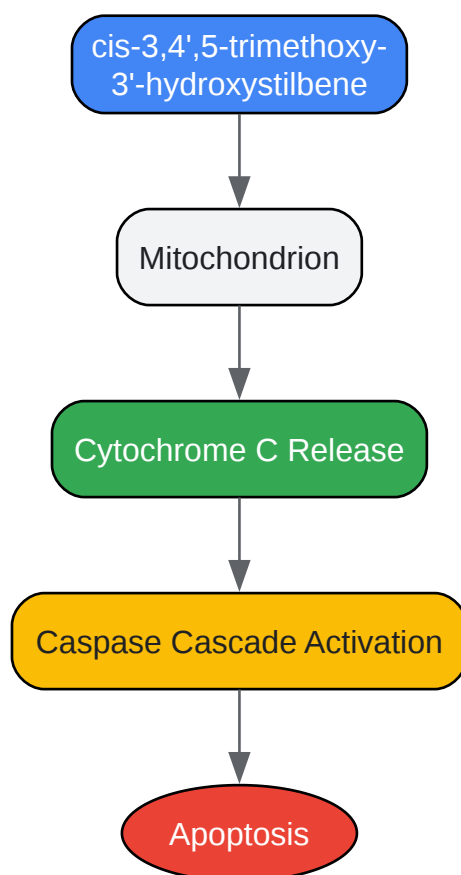
A key mechanism underlying its cytotoxic effects is the inhibition of tubulin polymerization.[4] By interfering with the dynamics of microtubules, which are essential for the formation of the mitotic spindle, the compound disrupts the process of cell division. This leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from proliferating.[3][5] The potency of the cis conformation of methoxylated stilbenes in this regard has been reported to be significantly higher—up to 100-fold more potent—than their trans isomers and the parent compound, resveratrol.[5]



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Caption: Inhibition of tubulin polymerization leading to G2/M cell cycle arrest.

The apoptotic activity of **cis-3,4',5-trimethoxy-3'-hydroxystilbene** is associated with the intrinsic, or mitochondrial, pathway of apoptosis. The compound induces the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytoplasmic cytochrome c is a critical event that triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.



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Caption: Mitochondrial-mediated apoptosis pathway induced by the compound.

In addition to direct effects on cancer cells, related aminostilbene derivatives have been shown to act as vascular disrupting agents (VDAs). For instance, cis-3,4',5-trimethoxy-3'-aminostilbene selectively suppresses tumor vascular perfusion and significantly decreases microvascular density within tumors, without causing similar damage to the vasculature of normal organs.[6] This suggests a mechanism of preferential accumulation in tumor tissue, leading to anti-angiogenic effects that can starve the tumor of essential nutrients and oxygen. [6][7]

Table 3: Summary of In Vitro Biological Data

Activity	Cell Line	Concentration / IC <sub>50</sub>	Effect	Reference
Apoptosis Induction	HL60	10-500 nM	Induces dose-dependent apoptosis	[4]
General Anticancer	Resistant HL60R	IC <sub>50</sub> = 0.3	Higher activity than classic agents	[1]
Cytotoxicity	MCF-7 (Breast Cancer)	IC <sub>50</sub> = 42.2 µM*	Reduction of cell viability	[3]
Cytotoxicity	MCF-10A (Normal Breast)	IC <sub>50</sub> = 16.2 µM*	Reduction of cell viability	[3]

| Tubulin Polymerization | - | IC<sub>50</sub> = 4 µM\*\* | Inhibition of polymerization [[5][8] |

\*Note: Data for cis-3,5,4'-trimethoxystilbene, a closely related isomer. \*\*Note: Data for (Z)-3,5,4'-trimethoxystilbene (R3), a closely related isomer.

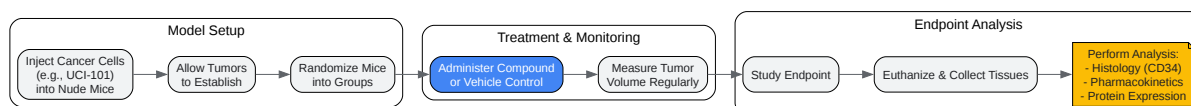
## Experimental Protocols

The following are generalized protocols based on methodologies reported in studies of this compound and its close analogs.

- Cell Culture: Culture human cancer cell lines (e.g., HL60, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. [3]
- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
- Compound Preparation: Prepare a stock solution of **cis-3,4',5-trimethoxy-3'-hydroxystilbene** in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. [3]

- Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a positive control.
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
- MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.
- Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at its IC<sub>50</sub> concentration) for 24-48 hours.
- Cell Harvesting: Harvest both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.
- Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.<sup>[3]</sup>
- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HT-29 or UCI-101 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).<sup>[6][9]</sup>
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).

- **Treatment Administration:** Randomize mice into control and treatment groups. Administer the compound (e.g., 10 mg/kg body weight) or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) on a predetermined schedule.[6][9]
- **Tumor Measurement:** Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- **Endpoint and Tissue Collection:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, protein expression). Collect blood for pharmacokinetic analysis.[9][10]



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Caption: Experimental workflow for an in vivo xenograft tumor study.

## Conclusion

**cis-3,4',5-trimethoxy-3'-hydroxystilbene** is a potent stilbene derivative with significant anticancer properties demonstrated in preclinical models. Its primary mechanisms of action— inhibition of tubulin polymerization and induction of mitochondria-mediated apoptosis—make it a compound of high interest for further investigation. The data suggests potential for selectivity towards cancer cells and a favorable activity profile compared to its parent compound, resveratrol. The detailed protocols and summarized data in this guide serve as a valuable resource for researchers aiming to explore its therapeutic potential in drug discovery and development programs.



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